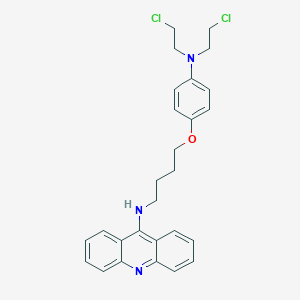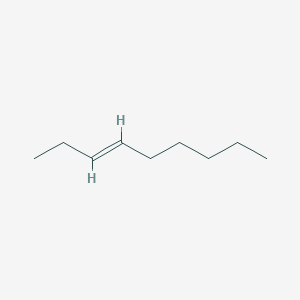
trans-3-Noneno
Descripción general
Descripción
trans-3-Nonene: is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C9H18 , and it is specifically an isomer of nonene where the double bond is located between the third and fourth carbon atoms in the trans configuration. This compound is a colorless liquid at room temperature and is used in various chemical synthesis processes .
Aplicaciones Científicas De Investigación
Chemistry: trans-3-Nonene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of polymers, surfactants, and other specialty chemicals .
Biology and Medicine: In biological research, trans-3-Nonene is used to study the effects of alkenes on cellular processes and enzyme activities. It is also investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules .
Industry: In the industrial sector, trans-3-Nonene is utilized in the manufacture of lubricants, plasticizers, and other performance-enhancing additives. Its reactivity and versatility make it valuable in various chemical processes .
Mecanismo De Acción
Target of Action
Trans-3-Nonene, also known as (E)-Non-3-ene, is a chemical compound with the molecular formula C9H18 The primary targets of this compound are not well-documented in the literature
Mode of Action
It is known that the compound can participate in chemical reactions due to the presence of a carbon-carbon double bond . This allows it to interact with various molecules, potentially leading to changes in cellular processes.
Biochemical Pathways
One study suggests that similar compounds can participate in the diels-alder reaction, a common method for synthesizing cyclic organic compounds . This suggests that Trans-3-Nonene may influence pathways involving these types of reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrogenation of 3-Nonynes: One common method for synthesizing trans-3-Nonene involves the partial hydrogenation of 3-nonyne using a palladium catalyst.
Isomerization of 1-Nonene: Another method involves the isomerization of 1-nonene using a suitable catalyst, such as a zeolite or a metal oxide, under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of trans-3-Nonene often involves the catalytic hydrogenation of nonynes or the isomerization of linear alkenes. These processes are optimized for high yield and purity, employing advanced catalytic systems and reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-3-Nonene can undergo oxidation reactions to form various oxygenated products, such as alcohols, aldehydes, and carboxylic acids.
Reduction: Reduction of trans-3-Nonene typically involves the addition of hydrogen across the double bond to form nonane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogens such as chlorine or bromine, often in the presence of a solvent like carbon tetrachloride.
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Nonane.
Substitution: Dihalogenated nonenes.
Comparación Con Compuestos Similares
1-Nonene: An isomer with the double bond at the first carbon atom.
2-Nonene: An isomer with the double bond at the second carbon atom.
cis-3-Nonene: An isomer with the double bond at the third carbon atom in the cis configuration.
Uniqueness: trans-3-Nonene is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and physical properties compared to its isomers. This configuration affects its boiling point, solubility, and reactivity in various chemical reactions .
Propiedades
IUPAC Name |
(E)-non-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h5,7H,3-4,6,8-9H2,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBSHDKATAPNIA-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879624 | |
| Record name | TRANS-3-NONENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20063-92-7, 125146-82-9 | |
| Record name | (3E)-3-Nonene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20063-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nonene, (3E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020063927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptene, ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125146829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRANS-3-NONENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-non-3-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NONENE, (3E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/697F6717WI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


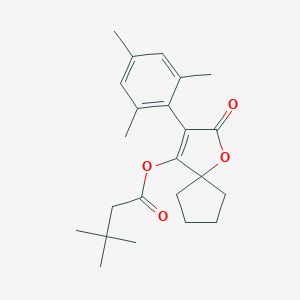
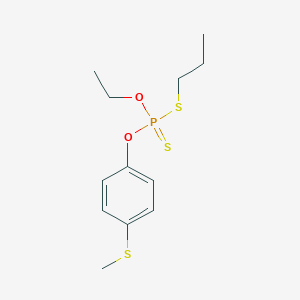
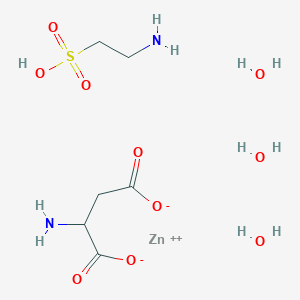
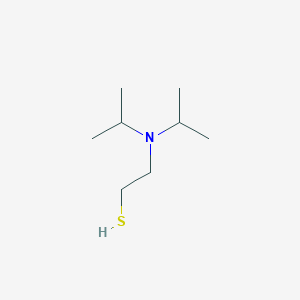
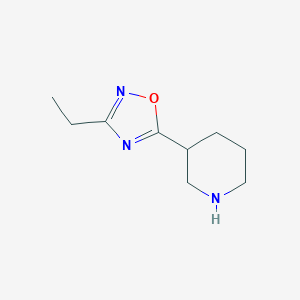
![Benzo[k]fluoranthene-7,12-dicarbonitrile](/img/structure/B166750.png)

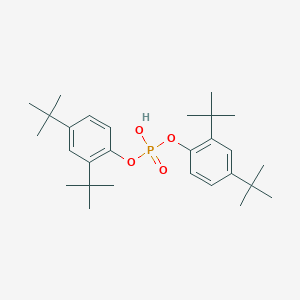
![N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]](/img/structure/B166756.png)
![6,7,8,9-Tetrahydro-pyrido[1,2,A]indole-7-methanol acetate](/img/structure/B166757.png)


